2-Oxa-6-aza-spiro[3.3]heptane tosylate
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Overview
Description
2-Oxa-6-aza-spiro[3.3]heptane tosylate is a bicyclic spiro compound . This compound is often isolated as an oxalate salt, but its isolation as a sulfonic acid salt yields a more stable and more soluble product . It has been used as a building block for new drug candidates .
Synthesis Analysis
The synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate involves a cyclization reaction under basic conditions with p-toluenesulfonamide towards the N-tosylated spiro compound, followed by removal of the tosyl group . The deprotection step is performed by sonication of a mixture of intermediate and magnesium turnings in methanol at room temperature during a period of one hour . A sluggish filtration to remove the magnesium salts formed in the deprotection reaction and treatment of the filtrate with oxalic acid affords the oxalate salt .Molecular Structure Analysis
The molecular formula of 2-Oxa-6-aza-spiro[3.3]heptane tosylate is C5H9NO . It has an average mass of 99.131 Da and a monoisotopic mass of 99.068413 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Oxa-6-aza-spiro[3.3]heptane tosylate include a cyclization reaction under basic conditions with p-toluenesulfonamide . This is followed by a deprotection step performed by sonication of a mixture of intermediate and magnesium turnings in methanol .Physical And Chemical Properties Analysis
2-Oxa-6-aza-spiro[3.3]heptane tosylate has a density of 1.1±0.1 g/cm3, a boiling point of 165.7±40.0 °C at 760 mmHg, and a vapour pressure of 1.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.2±3.0 kJ/mol and a flash point of 51.2±16.8 °C . It has a molar refractivity of 26.5±0.4 cm3 .Scientific Research Applications
Spirocyclic Compounds in Antioxidant Activities
Spirocyclic derivatives, including structures similar to 2-Oxa-6-aza-spiro[3.3]heptane tosylate, have attracted attention for their antioxidant activities. These compounds are recognized for their versatility and structural similarity to important pharmacophores, making them critical in the development of drugs targeting diseases associated with oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Spirocyclic compounds exhibiting significant antioxidant activities have been characterized by the presence of oxygen atoms and often include phenolic compounds or nitrogen-containing functional groups like amines and amides (Acosta-Quiroga et al., 2021).
Applications in Fluorescence Resonance Energy Transfer (FRET)
Spiro compounds, including spirooxazines and spiropyrans, which share structural similarities with 2-Oxa-6-aza-spiro[3.3]heptane tosylate, have been extensively studied for their applications in Fluorescence Resonance Energy Transfer (FRET) with fluorescent materials. Their ability to undergo transformations under various stimuli, such as light and temperature, makes them valuable in creating novel, multifunctional materials for sensing, probing, and optical applications (Xia, Xie, & Zou, 2017).
Role in Drug Discovery
Spirocyclic scaffolds, by virtue of their three-dimensionality and structural novelty, are increasingly utilized in drug discovery. The inherent structural complexity of spiro compounds, including those related to 2-Oxa-6-aza-spiro[3.3]heptane tosylate, offers a unique chemical space for the development of therapeutic agents. Advances in synthetic methods have broadened access to spiro building blocks, further encouraging their incorporation into drug discovery efforts (Zheng, Tice, & Singh, 2014).
Analytical Methods for Antioxidant Activity
The determination of antioxidant activity is crucial in evaluating the therapeutic potential of compounds, including spirocyclic derivatives. Various assays, such as DPPH, ABTS, and FRAP, have been employed to assess the antioxidant capacity of these compounds, providing insights into their potential health benefits and mechanisms of action (Munteanu & Apetrei, 2021).
Future Directions
Mechanism of Action
Mode of Action
The mode of action of 2-Oxa-6-aza-spiro[3As a spiro compound, it may interact with its targets in a unique manner due to its three-dimensionally shaped heterocyclic ring system . This moiety has been reported to be a structural surrogate for morpholine in a number of drug-like molecules .
Pharmacokinetics
The pharmacokinetic properties of 2-Oxa-6-aza-spiro[3It’s worth noting that the compound’s isolation as a sulfonic acid salt yields a more stable and more soluble product , which could potentially enhance its bioavailability.
Action Environment
The action of 2-Oxa-6-aza-spiro[3.3]heptane tosylate may be influenced by various environmental factors. For instance, the compound’s stability and solubility can be enhanced when it is isolated as a sulfonic acid salt . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH and ionic strength of its environment.
properties
IUPAC Name |
4-methylbenzenesulfonic acid;2-oxa-6-azaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(2-6-1)3-7-4-5/h2-5H,1H3,(H,8,9,10);6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKYGTDOAKMBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C2(CN1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-6-aza-spiro[3.3]heptane tosylate |
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